Cas no 4402-18-0 (Benzenamine, 3,3'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis-)
![Benzenamine, 3,3'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis- structure](https://www.kuujia.com/scimg/cas/4402-18-0x500.png)
4402-18-0 structure
Product name:Benzenamine, 3,3'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis-
Benzenamine, 3,3'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 3,3'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis-
- 3,3′-[6,6′-bi-1H-Benzimidazole]-2,2′-diylbis-benzenamine
- AKOS040745730
- AKOS001669676
- 3-[6-[2-(3-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline
- STK036498
- HY-123401
- 4402-18-0
- DDRI-18
- DDRI-18, >=98% (HPLC)
- CHEMBL4207949
- CCG-21917
- DA-49482
- 3,3a?[6,6a?bi-1H-Benzimidazole]-2,2a?diylbis-benzenamine
- SCHEMBL17867450
- 3,3'-(1H,3'H-5,5'-bibenzimidazole-2,2'-diyl)dianiline
- CS-0082617
- 3,3'-[6,6'-Bi-1H-Benzimidazole]-2,2'-diylbis-benzenamine
- SCHEMBL416600
-
- MDL: MFCD01137750
- Inchi: InChI=1S/C26H20N6/c27-19-5-1-3-17(11-19)25-29-21-9-7-15(13-23(21)31-25)16-8-10-22-24(14-16)32-26(30-22)18-4-2-6-20(28)12-18/h1-14H,27-28H2,(H,29,31)(H,30,32)
- InChI Key: QROWVLFOWUYBIG-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)N
Computed Properties
- Exact Mass: 416.1752
- Monoisotopic Mass: 416.17494466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 32
- Rotatable Bond Count: 3
- Complexity: 590
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 109Ų
- XLogP3: 4.6
Experimental Properties
- PSA: 109.4
Benzenamine, 3,3'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis- Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335-H413
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:2-8°C
Benzenamine, 3,3'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis- Related Literature
-
1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
4402-18-0 (Benzenamine, 3,3'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis-) Related Products
- 624-75-9(Iodoacetonitrile)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
CN Supplier
Reagent

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
CN Supplier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk